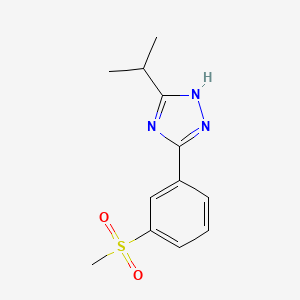
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole, commonly known as MSPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MSPT is a triazole derivative that has been synthesized by various methods and has been studied for its potential applications in different fields.
Mécanisme D'action
The mechanism of action of MSPT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. MSPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. MSPT has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins. Additionally, MSPT has been shown to modulate protein-protein interactions involved in various cellular processes.
Biochemical and Physiological Effects:
MSPT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MSPT can inhibit the production of inflammatory cytokines and chemokines, as well as induce apoptosis in cancer cells. MSPT has also been shown to modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. In vivo studies have demonstrated that MSPT can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MSPT has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit specific enzymes and modulate protein-protein interactions, which makes it a useful tool for studying various cellular processes. Additionally, MSPT has been shown to have low toxicity in vitro and in vivo, which makes it a relatively safe compound to work with. However, one of the main limitations of MSPT is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of MSPT. One direction is the development of MSPT derivatives with improved solubility and bioavailability. Another direction is the investigation of MSPT as a potential therapy for various diseases, including cancer, inflammation, and infectious diseases. Additionally, the use of MSPT as a building block for the synthesis of novel materials with unique properties is an area of active research. Overall, the study of MSPT has the potential to lead to the development of new therapies and materials with significant scientific and practical applications.
Méthodes De Synthèse
The synthesis of MSPT has been reported in several studies. One of the most common methods involves the reaction of 3-methylsulfonylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrazine hydrate to yield MSPT. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Applications De Recherche Scientifique
MSPT has been studied extensively for its potential applications in different fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MSPT has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In biochemistry, MSPT has been studied for its ability to inhibit certain enzymes and modulate protein-protein interactions. In materials science, MSPT has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8(2)11-13-12(15-14-11)9-5-4-6-10(7-9)18(3,16)17/h4-8H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBDUAKOMKCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)
![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)
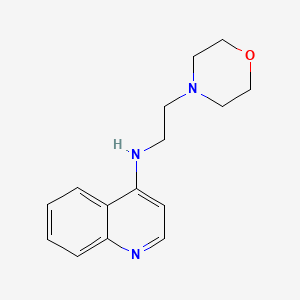
![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)
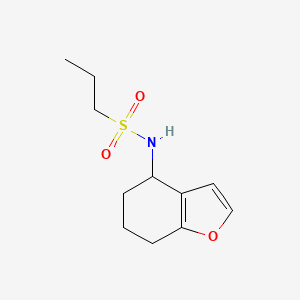
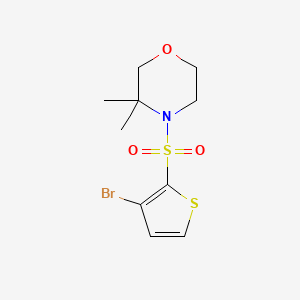
![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)
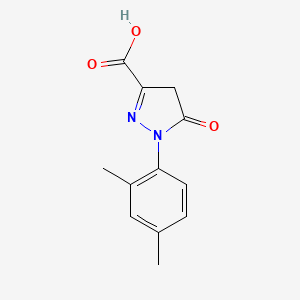
![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)
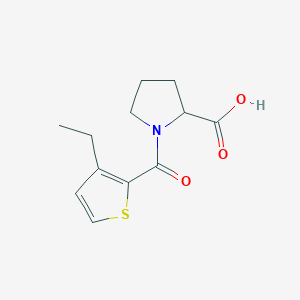
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)